(2S,3R)-3,5-dimethyl-2-propan-2-yl-2,3-dihydropyran-4-one
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Overview
Description
(2S,3R)-3,5-dimethyl-2-propan-2-yl-2,3-dihydropyran-4-one is an organic compound with a complex structure that includes multiple chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of carbonyl reductase from lactobacillus fermentum to catalyze the asymmetric reduction of a precursor compound . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and substrate versatility.
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better product quality.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3,5-dimethyl-2-propan-2-yl-2,3-dihydropyran-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions vary, but they often involve specific temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different ketones or aldehydes, while reduction reactions can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
(2S,3R)-3,5-dimethyl-2-propan-2-yl-2,3-dihydropyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic uses, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of various chemicals and materials, benefiting from its stability and reactivity
Mechanism of Action
The mechanism of action of (2S,3R)-3,5-dimethyl-2-propan-2-yl-2,3-dihydropyran-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. These interactions can lead to changes in metabolic pathways and cellular processes, making it a valuable tool for studying biochemical mechanisms .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-alkyl- and alkenylglutamates: These compounds share similar chiral centers and are used in similar applications.
(2S,3R)-2-amino-3-hydroxybutyrate derivatives: These compounds are also key intermediates in the synthesis of various chemicals.
Uniqueness
What sets (2S,3R)-3,5-dimethyl-2-propan-2-yl-2,3-dihydropyran-4-one apart is its unique combination of functional groups and chiral centers, which confer specific reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and product formation.
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(2S,3R)-3,5-dimethyl-2-propan-2-yl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C10H16O2/c1-6(2)10-8(4)9(11)7(3)5-12-10/h5-6,8,10H,1-4H3/t8-,10-/m0/s1 |
InChI Key |
GWJORPKOMIUMKU-WPRPVWTQSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](OC=C(C1=O)C)C(C)C |
Canonical SMILES |
CC1C(OC=C(C1=O)C)C(C)C |
Origin of Product |
United States |
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